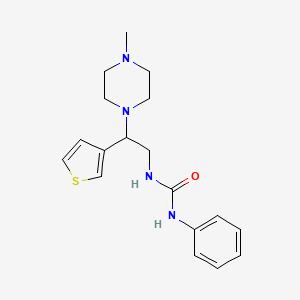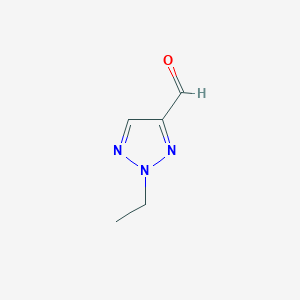
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that include pyrazole and acetamide functional groups. These chemicals are often explored for their potential in various applications due to their interesting chemical and physical properties. Although the specific compound is not directly detailed in the available literature, similar compounds have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of pyrazole derivatives with various substituted acetamides. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted acetamides, confirming their structures through NMR, IR, and mass spectrometry (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, revealing intricate details about their crystalline form and intramolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. The chemical reactivity often involves cyclization reactions, regioselective attacks, and interactions with other chemical entities, enabling the synthesis of a diverse range of derivatives with unique properties (Shams et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Research has shown the potential of related compounds in antitumor activities. For example, Shams et al. (2010) describe the synthesis of heterocyclic compounds derived from a similar core structure, demonstrating significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthetic procedures and the diversity of the reactive sites in the produced systems suggest valuable roles for further biological investigations (Shams et al., 2010).
Synthesis and Characterization of Novel Compounds
Studies also focus on the synthesis and characterization of novel coordination complexes with pyrazole-acetamide derivatives, revealing significant antioxidant activity. Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, which, when formed into coordination complexes, displayed distinct supramolecular architectures via hydrogen bonding interactions and showed considerable antioxidant activity (Chkirate et al., 2019).
Optoelectronic Properties
Research into the optoelectronic properties of related compounds has also been conducted. Camurlu and Guven (2015) investigated thiazole-containing monomers for their conducting properties, which revealed promising optical band gaps and switching times, indicating potential applications in optoelectronics (Camurlu & Guven, 2015).
Antimicrobial Activities
The antimicrobial potential of compounds related to "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide" has also been explored. For instance, Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moieties and screened them for anti-bacterial and anti-fungal activities, with several compounds exhibiting significant antimicrobial effects (Saravanan et al., 2010).
Wirkmechanismus
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(5-10-2-4-19-9-10)15-11-6-14-16(7-11)12-1-3-18-8-12/h2,4,6-7,9,12H,1,3,5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRESJABDLRCGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)
![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)


![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)
![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)
![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)
